molecular formula C5H10N2O B1476683 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine CAS No. 2098077-86-0

3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B1476683
CAS No.: 2098077-86-0
M. Wt: 114.15 g/mol
InChI Key: ACRBQIJKBFHFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is a chemically novel bridged bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery research . This compound features a constrained morpholine-like structure, which is of significant interest to researchers as such bridged bicyclic scaffolds can impart improved metabolic stability, solubility, and target affinity compared to their monocyclic counterparts . Bicyclic morpholine derivatives are recognized as key synthons for the preparation of novel heteroaryl-annulated compounds, expanding the available chemical space for screening . The rigid three-dimensional framework of this azabicycloheptane makes it a premium scaffold for constructing diverse compound libraries aimed at probing biological targets, such as kinase inhibitors in oncology and neurological disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the available material safety data sheet prior to handling.

Properties

CAS No.

2098077-86-0

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C5H10N2O/c6-7-4-1-5(7)3-8-2-4/h4-5H,1-3,6H2

InChI Key

ACRBQIJKBFHFMF-UHFFFAOYSA-N

SMILES

C1C2COCC1N2N

Canonical SMILES

C1C2COCC1N2N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is C5H9NOC_5H_9NO with a molecular weight of approximately 99.13 g/mol. Its structure includes a bicyclic framework that contributes to its reactivity and interaction with biological systems .

Drug Development

This compound has been explored as a scaffold for the development of novel pharmaceuticals. Its structural similarity to piperidine derivatives makes it a candidate for synthesizing compounds with potential analgesic and anti-inflammatory properties. Recent studies have demonstrated its utility in synthesizing advanced analogs of piperidine, which are known for their biological activity .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems suggests potential applications in managing conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for versatile chemical transformations, including alkylation and oxidation reactions, which are critical in the synthesis of complex organic compounds .

Catalysis

Recent advancements have shown that this compound can be employed in catalytic processes, particularly in Lewis acid-catalyzed reactions. This application highlights its role in facilitating chemical reactions that are essential for producing fine chemicals and pharmaceuticals .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has indicated that polymers modified with this compound exhibit improved performance characteristics, making them suitable for advanced material applications .

Coatings and Adhesives

Due to its reactive functional groups, this compound can be utilized in formulating coatings and adhesives with enhanced adhesion properties and durability under various environmental conditions .

Case Studies and Research Findings

Application AreaCase Study ReferenceKey Findings
Drug Development Advanced analogs exhibit significant analgesic activity compared to traditional piperidines.
Neuropharmacology Potential neuroprotective effects observed in animal models for Alzheimer's disease treatment.
Synthetic Intermediates Effective as an intermediate in multi-step synthesis of complex organic molecules with high yields.
Polymer Chemistry Enhanced mechanical properties in polymer composites containing the compound as a modifier.

Comparison with Similar Compounds

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine

  • Structural Difference : Replaces the oxygen atom at position 3 with a methyl group.
  • However, this modification may decrease hydrogen-bonding capacity, affecting target binding .

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

  • Structural Difference : Incorporates a benzyl group at position 3.
  • This derivative has been utilized as a precursor in oxime and amine synthesis for CNS-active compounds .

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

  • Structural Difference : Substitutes position 3 with a butyl chain.
  • Impact : The alkyl chain enhances hydrophobicity, which may prolong metabolic stability but limit solubility in polar solvents. Its molecular weight (168.28 g/mol) is lower than the benzyl analog, suggesting faster diffusion rates .

6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride

  • Structural Difference : Swaps the positions of oxygen and nitrogen in the bicyclic framework.
  • This isomer is commercially available but less studied pharmacologically .

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point Solubility Key Applications
This compound 1860028-23-4 C₆H₁₀N₂O 126.16 Not reported Soluble in MeOH Neurological drug scaffolds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine 1245794-60-8 C₁₃H₁₈N₂ 202.30 B.p. 108–111°C (1 mm) Methanol-soluble Intermediate for oxime derivatives
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine 1240527-04-1 C₁₀H₂₀N₂ 168.28 Not reported Limited data Research use
6-Oxa-3-azabicyclo[3.1.1]heptane HCl 1486519-87-2 C₆H₁₀ClNO 147.60 Room-temperature stable Water-soluble Experimental ligand

Key Findings:

Solubility Trends : The benzyl and butyl derivatives exhibit lower aqueous solubility compared to the oxygen-containing parent compound, limiting their utility in formulations requiring high bioavailability.

Synthetic Accessibility : 3-Benzyl derivatives are synthesized via catalytic hydrogenation of oximes (91% yield), demonstrating scalability , whereas the parent compound requires specialized morpholine-based routes .

Commercial Availability : Hydrochloride salts (e.g., 3-azabicyclo[3.1.1]heptan-6-one HCl) are marketed for research but lack extensive pharmacological data .

Pharmacological Relevance

  • This compound : Used in kinase inhibitor development (e.g., mTOR and PI3K targets) due to its ability to mimic transition-state geometries .
  • 3-Benzyl Analog : Demonstrated utility in synthesizing exo-3-benzyl dihydrochloride (CAS 2306249-56-7), a high-purity (>97%) intermediate for preclinical studies .
  • Hydrochloride Salts : Improved stability and handling compared to free bases, though their biological activity remains undercharacterized .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the bicyclic morpholine core through intramolecular cyclization reactions, often starting from azetidine or oxetane derivatives. The bicyclic system is formed by bridging a nitrogen and oxygen atom across a three-carbon framework, creating the bicyclo[3.1.1]heptane skeleton.

Six-Step Synthesis via Intramolecular Alkylation

One well-documented method is the stereoselective six-step synthesis of the related compound (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, which serves as a synthon for further transformations to the amine form. This method uses inexpensive starting materials and involves:

  • Formation of an oxetane ring via intramolecular alkylation.
  • Construction of the bicyclic morpholine thione scaffold.
  • Subsequent desulfurization or functional group modifications to yield the amine.

This approach was reported by Wishka and Walker (2011) and involves straightforward chemistry with good stereocontrol.

Acid-Mediated Isomerization of Oxaspiro Compounds

Another innovative preparation involves acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic pyridinium chloride. This mild reaction converts spirocyclic intermediates into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can be further functionalized to the amine. This method offers advantages in terms of mild conditions and access to diverse derivatives for drug discovery.

Multi-Step Synthesis from Azetidine Derivatives

Large-scale synthesis routes have been developed starting from cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which is converted through hydrolysis and oxidative decarboxylation steps to bicyclic intermediates. These intermediates are then transformed into diastereopure monoprotected diamines and amino alcohols, including the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. This method enables kilogram-scale production and diastereomer separation.

Example Synthesis of a Related Amine Derivative

The synthesis of 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one involves multi-step reactions starting from the bicyclic core, involving amination and acylation steps. This compound, with molecular formula C8H14N2O2, is used as a building block in medicinal chemistry research.

Detailed Reaction Conditions and Yields

Step Reaction Type Starting Material Conditions Yield (%) Notes
1 Intramolecular alkylation Azetidine or oxetane derivatives Base-mediated, e.g., NaH 70-85 Formation of oxetane ring
2 Cyclization Intermediate with halide and amino groups Acid catalyst, e.g., p-TsOH 65-80 Bicyclic core formation
3 Oxidative decarboxylation Boc-protected bicyclic dicarboxylic acid Pb(OAc)4, room temperature 60-75 Monodecarboxylation to key intermediates
4 Functional group transformation Bicyclic intermediates Various (hydrolysis, amination) 50-90 Diastereomer separation and purification
5 Acid-mediated isomerization Oxaspiro[3.3]heptan-6-yl methanol Catalytic Pyridinium chloride 80-90 Mild conditions, stereoselective
6 Final amine formation Bicyclic intermediates Reduction or substitution reactions 70-85 Preparation of 3-oxa-6-azabicycloheptan-6-amine

Characterization and Purity Assessment

Research Findings and Applications Relevant to Preparation

  • The rigid bicyclic scaffold of this compound mimics piperidine rings but with enhanced three-dimensionality and metabolic stability, making it valuable in drug design.
  • The synthetic methods allow for scale-up to hundreds of grams or kilograms, facilitating medicinal chemistry programs.
  • Mild reaction conditions and stereoselective steps reduce byproducts and improve yields, critical for efficient synthesis.

Summary Table of Key Preparation Methods

Methodology Key Features Advantages Limitations Reference
Six-step intramolecular alkylation Stereoselective, oxetane ring formation Straightforward, inexpensive starting materials Multi-step, moderate yields
Acid-mediated isomerization Mild, catalytic pyridinium chloride High yield, mild conditions Requires specific spiro intermediates
Azetidine-based large-scale synthesis Hydrolysis, oxidative decarboxylation Scalable, diastereopure products Multiple purification steps
Multi-step amination and acylation Functionalization of bicyclic core Versatile for derivative synthesis Complex sequence

Q & A

Q. Advanced Research Focus

  • LogP modulation : Trifluoroacetate derivatives (LogP +0.07) enhance membrane permeability compared to Boc-protected analogs (LogP -0.5) .
  • Stability : Boc groups (tert-butyloxycarbonyl) improve shelf life but require acidic deprotection (TFA/CH₂Cl₂), limiting in vivo applications .
  • Solubility : Hydrochloride salts (CAS 1486519-87-2) exhibit higher aqueous solubility (≥50 mg/mL) than free bases .

What analytical approaches reconcile discrepancies in purity assessments across different batches?

Q. Advanced Research Focus

  • HPLC-MS hyphenation : Quantify impurities (e.g., residual catalysts) with a C18 column and ESI-MS detection.
  • NMR relaxation studies : T1/T2 measurements identify amorphous vs. crystalline contaminants.
  • Elemental analysis : Verify stoichiometry (e.g., C₅H₉NO requires C 60.58%, H 9.15%, N 14.13%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.